4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S2/c16-11-8-12(21-9-11)14(18)17-10-15(3-5-19-6-4-15)13-2-1-7-20-13/h1-2,7-9H,3-6,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFFOTZKERNQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Intermolecular Interactions in Brominated Thiophene Derivatives
‡Based on structural analogs in .
Key Observations:
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations:
Biological Activity
The compound 4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.25 g/mol. The structure features a brominated thiophene ring, an oxan moiety, and a carboxamide functional group, which may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is often associated with enhanced activity against various pathogens.
- Anticancer Properties : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Similar derivatives have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds with bromine substituents have been noted for their ability to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.
Study 1: Antimicrobial Activity
A study conducted on structurally related thiophene derivatives demonstrated significant antimicrobial activity against gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5 µg/mL. The mechanism was proposed to involve disruption of bacterial cell membranes.
Study 2: Anticancer Efficacy
In vitro assays revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent anticancer activity.
Study 3: Pharmacokinetic Profile
A pharmacokinetic study using human serum albumin (HSA) binding assays showed that the compound interacts moderately with HSA, suggesting potential for systemic circulation. Binding studies indicated a binding constant of , which is significant for therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrN₃O₂S |
| Molecular Weight | 356.25 g/mol |
| Antimicrobial MIC | 0.5 - 5 µg/mL |
| Cancer Cell IC50 | Low micromolar range |
| HSA Binding Constant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
